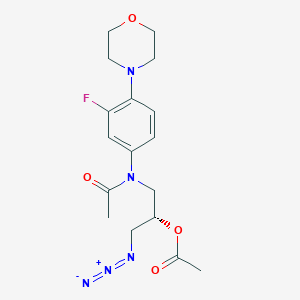
(S)-1-Azido-3-(N-(3-fluoro-4-morpholinophenyl)acetamido)propan-2-yl Acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(S)-1-Azido-3-(N-(3-fluoro-4-morpholinophenyl)acetamido)propan-2-yl Acetate is a complex organic compound with potential applications in various scientific fields. This compound features an azido group, a fluoro-substituted aromatic ring, and a morpholine moiety, making it a subject of interest for researchers in chemistry, biology, and medicine.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-Azido-3-(N-(3-fluoro-4-morpholinophenyl)acetamido)propan-2-yl Acetate typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the azido group: This can be achieved by reacting an appropriate precursor with sodium azide under controlled conditions.
Introduction of the fluoro-substituted aromatic ring: This step involves the use of a fluorinated aromatic compound, which is then coupled with the morpholine moiety.
Acetylation: The final step involves acetylation to introduce the acetate group, often using acetic anhydride in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography.
化学反応の分析
Types of Reactions
(S)-1-Azido-3-(N-(3-fluoro-4-morpholinophenyl)acetamido)propan-2-yl Acetate can undergo various chemical reactions, including:
Oxidation: The azido group can be oxidized to form nitro compounds.
Reduction: The azido group can be reduced to an amine.
Substitution: The fluoro-substituted aromatic ring can undergo nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Nitro derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted aromatic compounds depending on the nucleophile used.
科学的研究の応用
(S)-1-Azido-3-(N-(3-fluoro-4-morpholinophenyl)acetamido)propan-2-yl Acetate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use in studying biological pathways involving azido and fluoro groups.
Medicine: Investigated for its potential as a precursor for drug development.
Industry: Used in the development of new materials with specific properties.
作用機序
The mechanism of action of (S)-1-Azido-3-(N-(3-fluoro-4-morpholinophenyl)acetamido)propan-2-yl Acetate involves its interaction with molecular targets through its functional groups. The azido group can participate in click chemistry reactions, while the fluoro-substituted aromatic ring can interact with biological targets through halogen bonding. The morpholine moiety can enhance solubility and bioavailability.
類似化合物との比較
Similar Compounds
(S)-1-Azido-3-(N-(3-chloro-4-morpholinophenyl)acetamido)propan-2-yl Acetate: Similar structure but with a chloro group instead of a fluoro group.
(S)-1-Azido-3-(N-(3-bromo-4-morpholinophenyl)acetamido)propan-2-yl Acetate: Similar structure but with a bromo group instead of a fluoro group.
Uniqueness
The presence of the fluoro group in (S)-1-Azido-3-(N-(3-fluoro-4-morpholinophenyl)acetamido)propan-2-yl Acetate imparts unique properties such as increased stability and specific interactions with biological targets, making it distinct from its chloro and bromo analogs.
特性
分子式 |
C17H22FN5O4 |
|---|---|
分子量 |
379.4 g/mol |
IUPAC名 |
[(2S)-1-(N-acetyl-3-fluoro-4-morpholin-4-ylanilino)-3-azidopropan-2-yl] acetate |
InChI |
InChI=1S/C17H22FN5O4/c1-12(24)23(11-15(10-20-21-19)27-13(2)25)14-3-4-17(16(18)9-14)22-5-7-26-8-6-22/h3-4,9,15H,5-8,10-11H2,1-2H3/t15-/m1/s1 |
InChIキー |
JUPGITOFQRFYMD-OAHLLOKOSA-N |
異性体SMILES |
CC(=O)N(C[C@@H](CN=[N+]=[N-])OC(=O)C)C1=CC(=C(C=C1)N2CCOCC2)F |
正規SMILES |
CC(=O)N(CC(CN=[N+]=[N-])OC(=O)C)C1=CC(=C(C=C1)N2CCOCC2)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



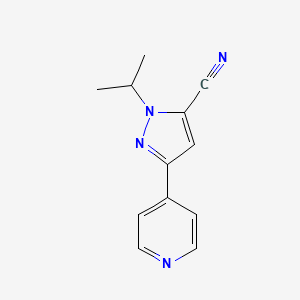
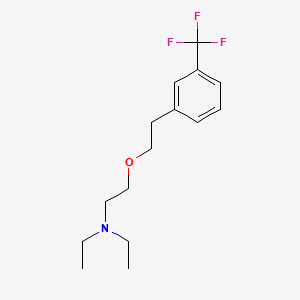
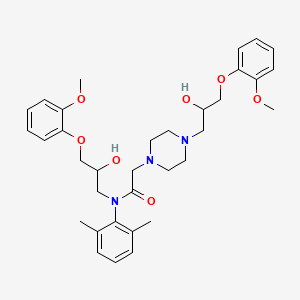
![2-Methyl-2,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole-3-carboximidamide](/img/structure/B13427074.png)

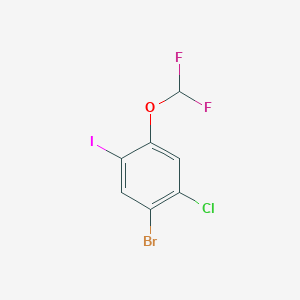
![1-Isopropyl-3-phenyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazole](/img/structure/B13427102.png)
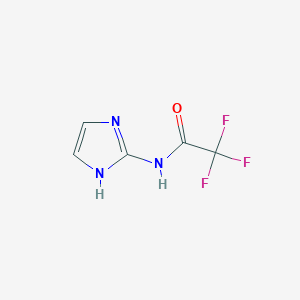

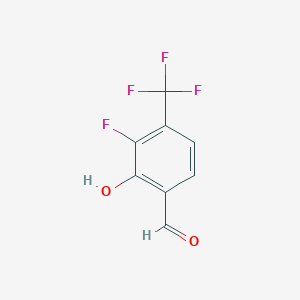
![5-(Prop-2-yn-1-yl)bicyclo[4.1.0]heptan-2-one](/img/structure/B13427127.png)
![2-(Azetidin-3-yl)-7-methyl-[1,2,4]triazolo[1,5-a]pyridin-5-ol](/img/structure/B13427129.png)

